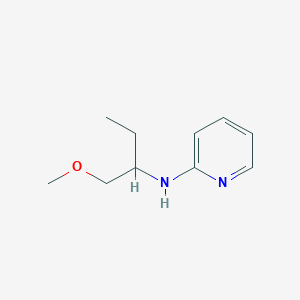

N-(1-methoxybutan-2-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-methoxybutan-2-yl)pyridin-2-amine” is a chemical compound that has been used in various chemical reactions . It is traditionally challenging to access, and provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

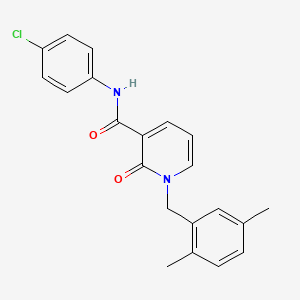

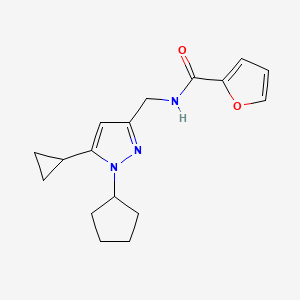

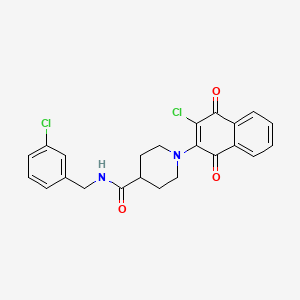

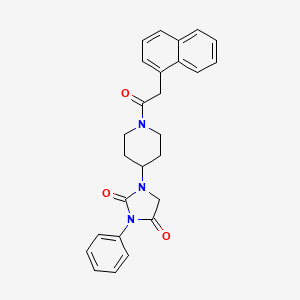

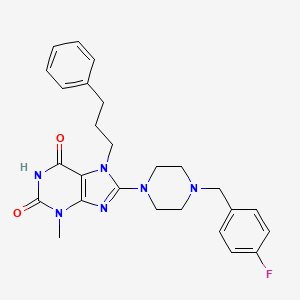

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) . The molecular weight of the compound is 180.25 . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, related compounds such as N-(pyridin-2-yl)amides have been involved in various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 180.25 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Metal Complex Synthesis and Characterization

Manganese(II) Complexes : Wu et al. (2004) synthesized manganese(II) complexes with ligands derived from 2-aminomethylpyridine, demonstrating diverse coordination geometries and magnetic properties. These complexes were characterized through single-crystal X-ray studies, revealing distorted octahedral Mn(II) coordination spheres. Magnetic susceptibility measurements indicated antiferromagnetic interactions in some complexes, showcasing the potential for studying magnetic properties in coordination chemistry (Wu et al., 2004).

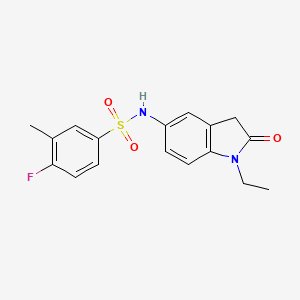

Palladium(II) and Nickel(II) Complexes : Nyamato et al. (2015, 2016) reported the synthesis of palladium(II) and nickel(II) complexes using iminopyridine ligands. These complexes were evaluated as catalysts for ethylene dimerization and oligomerization, showing significant catalytic activities. The studies also included density functional theory (DFT) analyses to understand the reactivity trends and the influence of complex structures on the catalytic behaviors, highlighting their potential in polymerization catalysts (Nyamato et al., 2015) (Nyamato et al., 2016).

Ligand Synthesis and Molecular Structure

Amination Protocols : Wang et al. (2019) developed a practical amination protocol for methoxy pyridine derivatives with aliphatic amines, highlighting excellent reactivity and substrate scope. This method facilitates the rapid synthesis of amines, useful in various synthetic and medicinal chemistry applications (Wang et al., 2019).

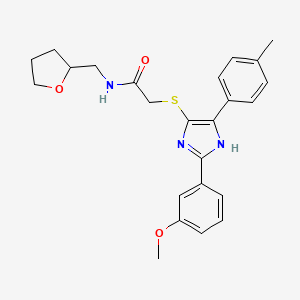

Hydrogen Bonding and Tautomerism : Bhatia et al. (2013) explored the dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, demonstrating the competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This study provides insights into electron distribution, tautomeric preferences, and protonation energy, contributing to our understanding of molecular interactions and structural dynamics (Bhatia et al., 2013).

Catalysis and Polymerization

Methoxycarbonylation of Olefins : Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins, producing linear and branched esters. This study underscores the influence of ligand structure on catalytic behavior and olefin chain length, demonstrating the versatility of these complexes in catalysis (Zulu et al., 2020).

Safety and Hazards

The safety information for “N-(1-methoxybutan-2-yl)pyridin-2-amine” indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

N-(1-methoxybutan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWROXNHBJGRQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)

![(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide](/img/structure/B2742932.png)

![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)